alpha,alpha,alpha-Trichloro-o-xylene

Description

Contextualization of alpha,alpha,alpha-Trichloro-o-xylene within Organochlorine Chemistry

This compound, with the chemical formula C8H7Cl3, is an organochlorine compound. nih.gov Organochlorine chemistry is a major branch of organic chemistry that focuses on compounds containing at least one carbon-chlorine bond. wikipedia.org These compounds are known for their diverse applications and, in some cases, their environmental persistence. nih.gov

The chlorination of hydrocarbons can significantly alter their physical properties. wikipedia.org For instance, organochlorides are typically denser than water and have higher boiling and melting points compared to their non-halogenated hydrocarbon counterparts. wikipedia.org The flammability of hydrocarbons also tends to decrease as the number of chlorine substituents increases. wikipedia.org

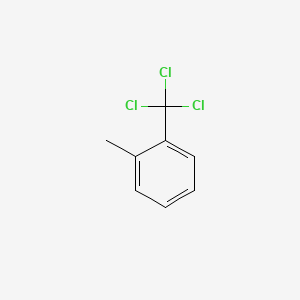

Within the vast family of organochlorines, this compound is classified as a halogenated aromatic hydrocarbon. Its structure consists of an ortho-xylene core where one of the methyl groups has been fully chlorinated to a trichloromethyl group. This specific arrangement of atoms gives rise to its distinct chemical behavior and properties.

Significance of Investigating Polyhalogenated Aromatic Compounds

The investigation of polyhalogenated aromatic compounds (PHAs) is a critical area of research due to their widespread presence and diverse effects. science.gov Many of these compounds have found use in industrial applications, leading to their distribution in the environment. nih.gov The study of PHAs, including chlorinated compounds like this compound, is essential for understanding their chemical transformations, and potential applications in synthesis.

From a synthetic chemistry perspective, the halogen atoms on the aromatic ring or side chains can serve as versatile functional handles for further chemical modifications. This allows for the construction of more complex molecules with potential applications in materials science and medicinal chemistry. For example, related compounds like α,α,α',α'-tetrachloro-o-xylene are used as intermediates in the synthesis of various chemicals, including pharmaceuticals and pesticides. patsnap.com

Overview of Research Domains Pertaining to this compound and Related Structures

Research into this compound and its structural relatives spans several key domains:

Synthetic Chemistry: A primary area of focus is the development of efficient and selective methods for the synthesis of these compounds. For instance, processes for the preparation of related compounds like α,α,α,α',α'-pentachloro-o-xylene involve the photochlorination of o-xylene (B151617). google.com The controlled chlorination of the methyl groups of xylene isomers is a significant challenge that continues to be an active area of research.

Chemical Reactivity and Mechanistic Studies: Understanding the reactivity of the trichloromethyl group and the aromatic ring is fundamental. This includes studying nucleophilic substitution reactions, eliminations, and rearrangements. The presence of the electron-withdrawing trichloromethyl group can significantly influence the reactivity of the aromatic ring towards electrophilic and nucleophilic attack.

Materials Science: Polyhalogenated aromatic compounds can serve as precursors or building blocks for the synthesis of novel organic materials. For example, related brominated compounds, such as α,α,α′,α′-tetrabromo-o-xylene, are used as precursors for the synthesis of poly(o-phenylene vinylene) (o-PPV), a conductive polymer.

Analytical Chemistry: The development of sensitive and selective analytical methods for the detection and quantification of these compounds in various matrices is crucial for both research and monitoring purposes. This often involves techniques such as gas chromatography-mass spectrometry (GC-MS).

Below is a table summarizing the chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H7Cl3 |

| Molecular Weight | 209.5 g/mol |

| IUPAC Name | 1-methyl-2-(trichloromethyl)benzene |

| CAS Number | 3335-33-9 |

A second table details other chlorinated derivatives of o-xylene.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| alpha-Chloro-o-xylene | C8H9Cl | 140.61 | 197-199 | -2 |

| alpha,alpha'-Dichloro-o-xylene | C8H8Cl2 | 175.06 | 239-241 | 51-55 |

| alpha,alpha,alpha',alpha'-Tetrachloro-o-xylene | C8H6Cl4 | 243.95 | --- | --- |

| alpha,alpha,alpha,alpha',alpha'-Pentachloro-o-xylene | C8H5Cl5 | 278.39 | --- | --- |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c1-6-4-2-3-5-7(6)8(9,10)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXDCGQZMAUIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186967 | |

| Record name | alpha,alpha,alpha-Trichloro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3335-33-9 | |

| Record name | 1-Methyl-2-(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3335-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trichloro-o-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003335339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,alpha-Trichloro-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trichloro-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Alpha,alpha,alpha Trichloro O Xylene and Analogues

Direct Chlorination Approaches

Direct chlorination of o-xylene (B151617) involves the substitution of hydrogen atoms on the methyl groups with chlorine atoms. The selectivity and efficiency of this process are highly dependent on the choice of chlorinating agent and the presence of catalysts or initiators.

Reaction of o-Xylene with Chlorinating Agents (e.g., Chlorine Gas)

The reaction of o-xylene with chlorine gas is a common method for producing chlorinated derivatives. This process can lead to a mixture of products with varying degrees of chlorination on both the side chains and the aromatic ring. patsnap.comlibretexts.org Controlling the reaction conditions, such as temperature and the presence of light, is crucial for directing the chlorination to the methyl groups to form alpha,alpha,alpha-trichloro-o-xylene. Industrial production of chlorinated xylenes (B1142099) often involves the direct chlorination of o-xylene. patsnap.com However, this direct chlorination can result in a low yield of the desired product, with one process reporting a total yield of only about 48%. patsnap.com

Photochemical chlorination, which utilizes actinic light radiation, is a technique employed to favor side-chain chlorination. google.com For instance, the preparation of α,α,α,α',α'-pentachloro-o-xylene can be achieved by reacting o-xylene with chlorine under actinic light at temperatures ranging from over 75°C up to 140°C, using carbon tetrachloride as a solvent. google.com While this method targets extensive side-chain chlorination, it highlights the principle of using light to initiate radical substitution on the alkyl side chains. The reaction of o-xylene with chlorine gas can produce a range of chlorinated products, and achieving high selectivity for a specific isomer like this compound can be challenging. googleapis.com

Table 1: Products from Direct Chlorination of o-Xylene

| Product | Conditions | Reference |

|---|---|---|

| α,α,α',α'-Tetrachloro-o-xylene | Side-chain chlorination in the presence of DMF | patsnap.com |

| α,α,α,α',α'-Pentachloro-o-xylene | Reaction with chlorine under actinic light in CCl4 | google.com |

| 4-chloro-o-xylene (B146410) and 3-chloro-o-xylene | Nuclear chlorination with a Lewis acid catalyst | google.com |

Catalysts play a pivotal role in directing the outcome of chlorination reactions. Lewis acids, such as iron(III) chloride (FeCl₃), are commonly used to promote nuclear chlorination, where chlorine atoms substitute hydrogens on the aromatic ring. google.com The reaction of o-xylene with chlorine in the presence of a catalyst like FeCl₃ typically yields a mixture of 4-chloro-o-xylene and 3-chloro-o-xylene. google.com The efficiency of such Friedel-Crafts type catalysts can vary, with the order of decreasing efficiency being AlCl₃ > FeCl₃ > SnCl₄ > ZnCl₂. researchgate.net

Conversely, to achieve side-chain chlorination and produce compounds like this compound, conditions that favor radical mechanisms are necessary, and the use of Lewis acid catalysts is generally avoided as they promote electrophilic aromatic substitution. However, some processes for preparing highly chlorinated xylenes, such as hexachloro-p-xylene, have successfully utilized a Lewis acid catalyst like ferric chloride without the need for light in the final side-chain chlorination steps. google.com This suggests that under specific conditions, the catalyst's role can be complex. Visible light in conjunction with FeCl₃ has also been explored for the chlorination of C-H bonds, indicating a potential for photocatalytic pathways. rsc.org

Utilization of N-Halogenated Succinimides in o-Xylene Functionalization

N-halogenated succinimides, such as N-chlorosuccinimide (NCS), are versatile and mild halogenating agents used in organic synthesis. researchgate.net These reagents can be employed for the chlorination of alkylaromatic hydrocarbons like o-xylene. googleapis.commdpi.com The reaction of o-xylene with N-halogenated succinimides can provide a method for the synthesis of α-chloro-o-xylene compounds. googleapis.com

The reactivity of N-halosuccinimides stems from the lability of the N-X (nitrogen-halogen) bond. researchgate.net Depending on the reaction conditions, various reactive species can be generated, leading to different reaction pathways. Microwave-assisted chlorination of p-xylene (B151628) with NCS has been studied, although it did not yield a single exclusive product. mdpi.com Vapor-phase halogenation of surfaces using N-halosuccinimides has also been demonstrated, showcasing their utility in different chemical environments. nih.gov

Applications of Sulfuryl Chloride in Selective Chlorination

Sulfuryl chloride (SO₂Cl₂) is another effective reagent for the chlorination of organic compounds, including o-xylene. It can be used for both radical and ionic chlorination pathways. googleapis.comsci-hub.se The reaction of o-xylene with sulfuryl chloride is a known method for producing α-chloro-o-xylene. googleapis.com

One of the advantages of using sulfuryl chloride is its ability to act as a solvent, which can increase the concentration of available chlorine in a liquid phase reaction. google.com This can lead to acceptable reaction rates without the need for extreme temperatures or pressures. google.com

To favor the formation of side-chain chlorinated products like this compound, radical-initiated chlorination is often employed. This can be achieved by using sulfuryl chloride in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). googleapis.comsci-hub.se The presence of AIBN facilitates the homolytic cleavage of the chlorinating agent, generating chlorine radicals that then abstract hydrogen atoms from the methyl groups of o-xylene. sci-hub.se

This radical chain reaction mechanism allows for the selective substitution of benzylic hydrogens. The reaction of o-xylene with sulfuryl chloride in the presence of AIBN is a documented method for preparing α-chloro-o-xylene. googleapis.com This approach avoids the ionic conditions that lead to nuclear chlorination.

Table 2: Comparison of Direct Chlorination Methods for o-Xylene

| Reagent/Method | Catalyst/Initiator | Primary Product Type | Reference |

|---|---|---|---|

| Chlorine Gas (Cl₂) | Actinic Light | Side-chain chlorination | google.com |

| Chlorine Gas (Cl₂) | Iron(III) Chloride (FeCl₃) | Nuclear chlorination | google.com |

| N-Halogenated Succinimides | - | Side-chain chlorination | googleapis.com |

| Sulfuryl Chloride (SO₂Cl₂) | Azobisisobutyronitrile (AIBN) | Side-chain chlorination | googleapis.comsci-hub.se |

Indirect Synthetic Routes and Precursor Transformations

Indirect methods for the synthesis of this compound involve the transformation of pre-functionalized precursors. These routes can offer better control over the final product's structure. For example, α-chloro-o-xylene can be selectively produced by reacting 2-methylbenzyl alcohol (α-hydroxy-o-xylene) with thionyl chloride. googleapis.com While this specific example leads to a mono-chlorinated product, it illustrates the principle of using a precursor with a functional group that can be readily converted to a chloro group. Another potential precursor is α,α'-dichloro-o-xylene, which can be hydrolyzed to form o-xylene-α,α'-diol. scientificlabs.co.uksigmaaldrich.comgoogle.com The reverse transformation, though not explicitly detailed for trichlorination, suggests that diols or other oxygenated derivatives could serve as starting materials for subsequent chlorination steps. The concept of precursor transformation is a fundamental strategy in organic synthesis to achieve specific target molecules that may be difficult to obtain directly. nih.gov

Conversion of o-Xylene Derivatives

The transformation of readily available o-xylene and its derivatives into α,α,α-trichloro-o-xylene is a direct approach that relies on the selective chlorination of the methyl group. This can be accomplished through methods that favor side-chain halogenation over aromatic ring substitution.

Selective Chlorination of Substituted Benzyl (B1604629) Alcohols (e.g., 2-Methylbenzyl Alcohol)

While the direct exhaustive chlorination of 2-methylbenzyl alcohol to α,α,α-trichloro-o-xylene is not extensively documented in readily available literature, the selective chlorination of benzyl alcohols to their corresponding benzyl chlorides is a well-established transformation. For instance, 2-methylbenzyl alcohol can be converted to α-chloro-o-xylene. researchgate.net Various reagents can be employed for the chlorination of benzylic alcohols, including thionyl chloride and aluminum trichloride. scirp.orggoogle.com A highly chemoselective and rapid method for the chlorination of benzyl alcohols under neutral conditions utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO), yielding benzyl chlorides in nearly quantitative yields within a short reaction time. organic-chemistry.org

Further chlorination of the resulting α-chloro-o-xylene or a one-pot exhaustive chlorination of 2-methylbenzyl alcohol would theoretically lead to the desired α,α,α-trichloro-o-xylene, though specific protocols for this complete transformation are not prominently detailed.

Generation of alpha-Halogenated Intermediates from o-Xylene Derivatives

The direct chlorination of o-xylene is a common industrial method for producing side-chain chlorinated xylenes. This process typically proceeds via a free-radical mechanism, often initiated by ultraviolet (UV) light (photochlorination). google.com The reaction of o-xylene with chlorine gas under illumination can lead to a mixture of chlorinated products, with the degree of chlorination depending on the reaction conditions. google.com By controlling the reaction parameters, such as temperature, light intensity, and the amount of chlorine consumed, it is possible to influence the product distribution and enhance the yield of more highly chlorinated species like tetrachloro-o-xylene. google.com

The industrial preparation of compounds like 1,4-bis(trichloromethyl)benzene, an analogue of the target molecule, is achieved through the exhaustive chlorination of para-xylene. wikipedia.org This suggests that similar principles of radical-mediated side-chain chlorination can be applied to o-xylene to obtain α,α,α-trichloro-o-xylene. The process involves the sequential substitution of the hydrogen atoms on the methyl group with chlorine atoms, proceeding through mono-, di-, and finally trichlorinated intermediates.

| Starting Material | Reagents and Conditions | Product | Reference |

| o-Xylene | Chlorine, UV light | Mixture of side-chain chlorinated xylenes | google.comgoogle.com |

| p-Xylene | Chlorine | 1,4-Bis(trichloromethyl)benzene | wikipedia.org |

Oxidative α-Trichloromethylation in Organic Synthesis

Modern synthetic chemistry offers more sophisticated methods for the introduction of the trichloromethyl group, falling under the umbrella of oxidative α-trichloromethylation. These reactions often utilize specialized reagents and catalytic systems to achieve the desired transformation under milder conditions compared to direct chlorination.

Application of Oxidants and Silicon-Based Reagents (e.g., Trimethyl(trichloromethyl)silane (B1229197) with DDQ)

The combination of an oxidant and a silicon-based reagent provides a powerful tool for trichloromethylation. For example, the oxidative α-trichloromethylation of tertiary amines has been successfully achieved using trimethyl(trichloromethyl)silane in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant. This method is characterized by its rapid reaction time, scalability, and tolerance of a wide array of functional groups.

Radical-Mediated Polychloroalkylation Strategies

Radical-mediated reactions offer a versatile approach for the functionalization of aromatic compounds. The introduction of a trichloromethyl group onto an aromatic ring can be viewed as a specific type of polychloroalkylation. These reactions often involve the generation of a trichloromethyl radical, which then adds to the aromatic substrate. While direct C-H trifluoromethylation of aromatic compounds using radical pathways has been studied, achieving high regioselectivity can be challenging due to the high reactivity of the radical species. chemrxiv.org Similar challenges and opportunities exist for trichloromethylation. The photocatalytic conversion of toluene (B28343), a related aromatic hydrocarbon, can proceed through the generation of chlorine radicals, highlighting the potential of radical-based methods for the functionalization of the benzylic position. researchgate.net

Photo-Duet Reactions for Functional Group Introduction

The concept of "photo-duet" reactions, more broadly known as dual catalysis involving photocatalysis, has emerged as a powerful strategy in modern organic synthesis. nih.govacs.org These systems typically combine a photocatalyst with another catalyst (e.g., an organocatalyst or a transition metal complex) to enable transformations that are not possible with either catalyst alone. nih.govacs.org The photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process, generating radical intermediates. nih.govresearchgate.netresearchgate.net The second catalyst can then interact with these intermediates to control the stereochemistry or facilitate a specific bond-forming event.

While a specific "photo-duet" reaction for the direct synthesis of α,α,α-trichloro-o-xylene is not explicitly detailed, the principles of dual catalysis could be applied to this transformation. For instance, a photocatalyst could be used to generate a benzylic radical from o-xylene, which could then be trapped by a trichloromethyl source in a process mediated by a second catalyst. This approach could offer a milder and more selective alternative to traditional free-radical chlorination. The asymmetric photocatalytic C-H functionalization of toluene derivatives has been demonstrated, showcasing the potential of such methods for the selective modification of the benzylic position of alkylarenes. unibo.it

Synthesis of Structurally Related Halogenated Xylenes

The synthesis of halogenated xylenes serves as a critical foundation for the production of various chemical intermediates. Methodologies for introducing halogen, cyano, and hydroxy functional groups onto the methyl substituents of o-xylene are pivotal in creating a diverse range of structurally related compounds.

Preparation of alpha,alpha'-Dihalogeno-o-xylenes

The dihalogenation of the methyl groups of o-xylene yields α,α'-dihalogeno-o-xylenes, which are versatile precursors in organic synthesis. For instance, α,α′-dichloro-o-xylene is utilized in the solid-phase synthesis of peptide units and reacts with elemental tellurium and sodium iodide to form 1,1-diiodo-3,4-benzo-1-telluracyclopentane. scientificlabs.co.uk Similarly, α,α'-dibromo-o-xylene is employed as a spacer in the synthesis of complex molecules like porphyrin dimers. mdpi.com

A common approach to synthesizing these compounds involves the radical halogenation of o-xylene. While specific conditions can be tailored to favor di-substitution, the reaction of o-xylene with chlorinating agents like N-chlorosuccinimide (NCS) under radical initiation conditions is a known method for side-chain chlorination. mdpi.com The reaction proceeds by substituting hydrogens on both methyl groups with halogen atoms.

The hydrolysis of α,α'-dichloro-o-xylene serves as a pathway to produce o-xylene-α,α'-diol, highlighting its role as a key intermediate. google.com This hydrolysis is typically conducted in the presence of an alkali. google.com

Table 1: Representative Reaction for Dihalogenated o-Xylene Analogues

| Reactant | Reagent | Product |

|---|---|---|

| o-Xylene | N-Chlorosuccinimide (NCS), Radical Initiator | α,α'-Dichloro-o-xylene |

Synthesis of alpha-Chloro-alpha'-cyano-o-xylene

The synthesis of α-chloro-α'-cyano-o-xylene involves the selective chlorination of a cyanated o-xylene precursor. One reported method involves the reaction of α-cyano-o-xylene with sulfuryl chloride (SO₂Cl₂) in fluorobenzene (B45895) as the solvent. googleapis.com This reaction specifically targets the remaining methyl group for chlorination. However, the use of sulfuryl chloride, an expensive reagent, is noted as a drawback for industrial-scale production. googleapis.com This compound is a valuable intermediate, for example, in the production of 3-isochromanone (B1583819). googleapis.com

Table 2: Synthesis of α-Chloro-α'-cyano-o-xylene

| Reactant | Reagent | Solvent | Product |

|---|

Formation of alpha-Halogeno-alpha'-hydroxy-xylenes

The preparation of α-halogeno-α'-hydroxy-xylenes can be achieved from the corresponding diol. A specific method for producing these asymmetrically substituted compounds involves the reaction of α,α'-dihydroxy-o-xylene with thionyl chloride (SOCl₂). googleapis.com This reaction is typically performed using benzene (B151609) as a solvent and pyridine (B92270) as a catalyst. googleapis.com The thionyl chloride selectively replaces one of the hydroxyl groups with a chlorine atom, yielding the α-chloro-α'-hydroxy-o-xylene.

Table 3: Synthesis of α-Halogeno-α'-hydroxy-xylenes

| Reactant | Reagent | Catalyst | Solvent | Product |

|---|

Table of Compounds

| Compound Name |

|---|

| α,α,α-Trichloro-o-xylene |

| α,α'-Dichloro-o-xylene |

| α,α'-Dibromo-o-xylene |

| o-Xylene |

| N-Chlorosuccinimide |

| 1,1-Diiodo-3,4-benzo-1-telluracyclopentane |

| Cesium Carbonate |

| Dimethylformamide (DMF) |

| o-Xylene-α,α'-diol |

| α-Cyano-o-xylene |

| Sulfuryl chloride |

| Fluorobenzene |

| α-Chloro-α'-cyano-o-xylene |

| 3-Isochromanone |

| α,α'-Dihydroxy-o-xylene |

| Thionyl chloride |

| Benzene |

| Pyridine |

| α-Chloro-α'-hydroxy-o-xylene |

Chemical Reactivity and Reaction Mechanisms of Alpha,alpha,alpha Trichloro O Xylene and Analogues

Mechanistic Studies of Chlorination Reactions

The synthesis of alpha,alpha,alpha-Trichloro-o-xylene typically involves the free-radical chlorination of o-xylene (B151617). This process occurs via a chain reaction mechanism initiated by ultraviolet (UV) light or heat, which facilitates the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. mdpi.com The reaction proceeds stepwise, with the sequential replacement of the hydrogen atoms on one of the methyl groups with chlorine atoms. askthenerd.com While the ultimate product is this compound, the reaction often yields a mixture of (chloromethyl)benzene, (dichloromethyl)benzene, and the desired (trichloromethyl)benzene. mdpi.comaskthenerd.com

The benzylic position is particularly susceptible to halogenation due to the resonance stabilization of the resulting benzylic radical intermediate. chemistrysteps.comkhanacademy.org This stability makes the abstraction of a benzylic hydrogen by a chlorine radical a highly favorable process. chemistrysteps.com

To better understand the halogenation at a carbon adjacent to an activating group, the alpha halogenation of aldehydes and ketones serves as an instructive analogue. This reaction can proceed under either acidic or basic conditions, with distinct mechanisms.

In the presence of an acid catalyst, aldehydes and ketones undergo tautomerization to form an enol intermediate. chemistrysteps.com This enol is nucleophilic and readily attacks a halogen molecule, such as chlorine or bromine, leading to the formation of an α-halo aldehyde or ketone. The rate-determining step in this process is the formation of the enol, and as such, the rate of halogenation is independent of the halogen concentration. chemistrysteps.com

The mechanism involves the initial protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to yield the enol. The enol then attacks the halogen, and a final deprotonation step regenerates the acid catalyst.

Table 1: Comparison of Reaction Rates in Acid-Catalyzed Halogenation

| Reactant | Halogen | Relative Rate |

|---|---|---|

| Acetone | Cl2 | 1 |

| Acetone | Br2 | 1 |

| Acetone | I2 | 1 |

Source: Data derived from kinetic studies showing rate independence from halogen concentration. chemistrysteps.com

When the alpha-carbon of a ketone or aldehyde is a stereocenter, acid-catalyzed halogenation typically leads to a racemic mixture of products. chemistrysteps.com This is because the intermediate enol is planar and achiral. The subsequent attack by the halogen can occur with equal probability from either face of the planar enol, resulting in the formation of both enantiomers in equal amounts. chemistrysteps.comjove.com

Similarly, in the free-radical halogenation of a benzylic position that becomes a stereocenter, a racemic mixture is also expected. chemistrysteps.compearson.comyoutube.com The intermediate benzylic radical is trigonal planar and sp2-hybridized, allowing the halogen to attack from either side with equal likelihood. chemistrysteps.com

Table 2: Stereochemical Outcome of Halogenation at a Chiral Center

| Starting Material | Reaction Type | Intermediate | Product Stereochemistry |

|---|---|---|---|

| Chiral Ketone | Acid-Catalyzed Halogenation | Planar Enol | Racemic Mixture |

| Chiral Alkylbenzene | Free-Radical Halogenation | Planar Benzylic Radical | Racemic Mixture |

Source: Principles of stereochemistry in organic reactions. chemistrysteps.comjove.com

Alpha Halogenation Processes (e.g., Aldehydes and Ketones as Analogues)

Reactions of Chlorinated Methyl Groups

The trichloromethyl group in this compound is a versatile functional group that can be converted into various other functionalities, significantly expanding its synthetic utility.

While direct conversion of the trichloromethyl group to a Beta,Beta-Dichloroamine is not a commonly reported transformation, the reactivity of the trichloromethyl group allows for its conversion to other nitrogen-containing functional groups.

The synthesis of enamines typically involves the reaction of an aldehyde or ketone with a secondary amine. libretexts.orgmasterorganicchemistry.com While not a direct conversion from a trichloromethyl group, the hydrolysis of this compound can yield a carboxylic acid, which can then be used in further synthetic steps that could lead to enamine formation through various intermediates. google.com

The synthesis of alpha-amino acid esters from compounds bearing a trichloromethyl group is a more plausible transformation. One potential route involves the hydrolysis of the trichloromethyl group to a carboxylic acid. google.com This resulting benzoic acid derivative can then be subjected to standard methods for amino acid synthesis. For example, the carboxylic acid can be converted to an alpha-bromo carboxylic acid, which can then be aminated to produce the alpha-amino acid. libretexts.orglibretexts.org Subsequent esterification would yield the desired alpha-amino acid ester. scielo.org.mx

Another approach could involve the conversion of trichloromethyl ketones, which are precursors to chiral α-amino acids. nih.gov

Environmental and Abiotic Transformation Pathways

The environmental fate of this compound is of interest due to its chlorinated aromatic structure. Its transformation in the environment is likely to be governed by abiotic processes such as hydrolysis and photolysis, as highly chlorinated compounds are often resistant to rapid biodegradation. nih.govnih.gov

Hydrolysis: Benzotrichloride (B165768), a closely related compound, hydrolyzes rapidly in the presence of moisture to form benzoic acid and hydrochloric acid. nih.gov It is expected that this compound would undergo a similar hydrolysis reaction to yield 2-methylbenzoic acid. The half-life for the hydrolysis of benzotrichloride is approximately 2.4 minutes, indicating that this is a significant environmental transformation pathway. wikipedia.org

Photodegradation: Aromatic hydrocarbons, including xylenes (B1142099), can be degraded in the atmosphere through reactions with photochemically produced hydroxyl radicals. nih.gov The photodegradation of xylene isomers has been shown to proceed via photo-isomerization, photodecomposition, and photo-oxidation. nih.gov For benzotrichloride, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be about 45 days. nih.gov Direct photolysis of benzotrichloride is not expected to be a significant process as it does not absorb UV light at wavelengths above 290 nm. nih.gov Similar behavior can be anticipated for this compound.

Biodegradation: The biodegradation of highly chlorinated compounds is generally a slow process. While some microorganisms are capable of degrading chlorinated benzenes, the rate of degradation decreases with an increasing number of chlorine atoms. youtube.com It is likely that this compound would be recalcitrant to rapid biodegradation. Any microbial degradation that does occur would likely proceed through initial hydrolysis to 2-methylbenzoic acid, which is more amenable to biodegradation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylbenzotrichloride |

| o-xylene |

| (chloromethyl)benzene |

| (dichloromethyl)benzene |

| (trichloromethyl)benzene |

| Acetone |

| Enol |

| α-halo aldehyde |

| α-halo ketone |

| Beta,Beta-Dichloroamine |

| Enamine |

| Alpha-Amino Acid Ester |

| 2-methylbenzoic acid |

| Benzotrichloride |

| Benzoic acid |

| Hydrochloric acid |

| alpha-bromo carboxylic acid |

Hydrolysis Resistance of Xylene Derivatives

Xylene derivatives, including this compound, are generally resistant to hydrolysis under typical environmental conditions. This resistance stems from the chemical nature of the xylene structure, which lacks functional groups that are susceptible to hydrolysis. nih.govnih.gov The molecule is composed of a stable aromatic benzene (B151609) ring and alkyl (or substituted alkyl) groups. The carbon-carbon bonds of the aromatic ring and the carbon-carbon single bonds of the methyl groups are not reactive towards water.

Photolysis in Varied Solvent Environments

Consistent with observations in atmospheric systems, this compound is not expected to undergo significant direct photolysis in various solvent environments, whether polar or non-polar. The fundamental reason remains the molecule's inability to absorb light in the near-UV and visible range. nih.govnih.gov

Studies on xylene isomers in aqueous solutions have characterized their fluorescence properties, noting excitation and emission wavelengths in the UV region (e.g., o-xylene at ex/em 260 nm/285 nm), which is outside the range of terrestrial solar radiation. researchgate.net While direct photolysis is unlikely, photosensitized degradation could potentially occur if other compounds (sensitizers) are present in the solvent that can absorb light energy and transfer it to the xylene derivative, leading to its degradation. However, direct photolysis initiated by the absorption of a photon by the molecule itself is not a relevant degradation pathway under normal environmental conditions.

Enzymatic and Biological Transformations

O-Xylene Oxidation by Monooxygenases (e.g., Toluene-o-xylene Monooxygenase from Pseudomonas stutzeri OX1)

The biodegradation of o-xylene, an analogue of this compound, is well-documented in certain bacteria, such as Pseudomonas stutzeri OX1. This bacterium utilizes a powerful enzyme system to initiate the degradation process. The key enzyme is the Toluene-o-xylene monooxygenase (ToMO), a multicomponent enzyme encoded by the tou operon. embopress.org ToMO is a member of the bacterial multicomponent monooxygenases (BMMs) family and is notable for its broad substrate specificity. asm.orgnih.gov

The ToMO from P. stutzeri OX1 catalyzes the hydroxylation of o-xylene to produce 2,3-dimethylphenol (B72121) and 3,4-dimethylphenol. nih.gov This is an upper pathway reaction that converts the hydrophobic aromatic hydrocarbon into a dihydroxylated intermediate, which can then enter lower metabolic pathways for ring cleavage and eventual mineralization into the citric acid cycle. asm.org The enzyme can also oxidize a wide range of other aromatic and chlorinated compounds, demonstrating its versatility in bioremediation applications. nih.govnih.govresearchgate.net

| Substrate Class | Examples |

|---|---|

| Aromatics | o-xylene, m-xylene (B151644), p-xylene (B151628), Toluene (B28343), Benzene, Naphthalene, Styrene, Ethylbenzene (B125841) |

| Phenols | Cresols, 2,3-Dimethylphenol, 3,4-Dimethylphenol |

| Chlorinated Alkenes | Trichloroethylene, 1,1-Dichloroethylene, Tetrachloroethylene |

| Chlorinated Alkanes | Chloroform |

Methyl Group Monooxygenation and Subsequent Oxidations in Bacterial Degradation

Another primary bacterial strategy for degrading xylenes involves the targeted oxidation of one of the methyl groups. This pathway is distinct from the direct ring hydroxylation described above. In bacteria like Rhodococcus sp. strain B3, o-xylene degradation can proceed via the oxidation of a methyl group to form 2-methylbenzyl alcohol. nih.gov This alcohol is then further oxidized by dehydrogenases to 2-methylbenzaldehyde (B42018) and subsequently to 2-methylbenzoic acid. nih.gov

This multi-step oxidation is catalyzed by a sequence of enzymes. The initial and rate-limiting step is typically performed by a xylene monooxygenase (XMO), which hydroxylates the methyl group. researchgate.net Subsequent steps involve benzyl (B1604629) alcohol dehydrogenase and benzaldehyde (B42025) dehydrogenase activities. nih.gov This entire sequence transforms the methyl group into a carboxylic acid group, a key step in preparing the molecule for further degradation. nih.govresearchgate.net This specific pathway would be blocked for this compound, as its trichloromethyl group lacks the C-H bonds necessary for the initial monooxygenation step.

| Step | Substrate | Enzyme Type | Product |

|---|---|---|---|

| 1 | o-Xylene | Xylene Monooxygenase (XMO) | 2-Methylbenzyl alcohol |

| 2 | 2-Methylbenzyl alcohol | Benzyl alcohol dehydrogenase | 2-Methylbenzaldehyde |

| 3 | 2-Methylbenzaldehyde | Benzaldehyde dehydrogenase | 2-Methylbenzoic acid |

Dioxygenation and Dehydrogenation of Aromatic Ring Systems

The microbial degradation of chlorinated aromatic hydrocarbons, a class of compounds that includes this compound, can proceed through several enzymatic pathways. A key initial step in the aerobic degradation of many aromatic compounds is the action of dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This dihydroxylated intermediate is then susceptible to dehydrogenation by a dehydrogenase enzyme, which re-aromatizes the ring and creates a catechol-like structure. This product is then subject to ring cleavage, leading to further breakdown.

While direct studies on this compound are limited, research on analogous compounds like o-xylene and other chlorinated aromatics provides insight into these mechanisms. For instance, bacteria from the Rhodococcus genus are known to degrade o-xylene through dioxygenation and subsequent dehydrogenation of the aromatic ring. researchgate.net The presence of chlorine atoms on the methyl group, as in this compound, can significantly influence the susceptibility of the aromatic ring to enzymatic attack. The electron-withdrawing nature of the trichloromethyl group may make the ring less susceptible to electrophilic attack by dioxygenases compared to unsubstituted xylenes. However, enzymatic systems in various microorganisms have shown versatility in attacking a wide range of substituted aromatic compounds. science.govkoreascience.kr

Alternative initial aerobic degradation pathways can include monooxygenation of a methyl group. researchgate.net For chlorinated hydrocarbons, oxidative destruction at moderate temperatures using catalysts like platinum supported on fiber-glass can convert them into less harmful substances such as HCl, CO2, and H2O without forming highly toxic by-products. nih.gov

Anaerobic Degradation by Methanogenic Consortia

Under anaerobic conditions, such as those found in contaminated sediments and some groundwater environments, microbial consortia can degrade chlorinated aromatic compounds through a process known as reductive dechlorination. clu-in.orgwikipedia.org In this process, the chlorinated compound serves as an electron acceptor. taylorandfrancis.comeurochlor.org Microorganisms transfer electrons to the chlorinated hydrocarbon, leading to the sequential removal of chlorine atoms and their replacement with hydrogen atoms. taylorandfrancis.com This process is often coupled with the oxidation of an electron donor, which can be a simple organic compound or hydrogen. clu-in.orgtaylorandfrancis.com

Studies on the anaerobic degradation of toluene and o-xylene by methanogenic consortia have demonstrated complete mineralization to carbon dioxide and methane. researchgate.netnih.govnih.gov These consortia, often derived from contaminated aquifer materials, exhibit long adaptation periods before degradation begins—up to 255 days for o-xylene. researchgate.netnih.govosti.gov The degradation follows Monod kinetics, but can be inhibited by high substrate concentrations. researchgate.netnih.gov For o-xylene, inhibition was noted at concentrations above approximately 700 µM. researchgate.netnih.govosti.gov The process is highly specific; consortia that degrade toluene and o-xylene may not degrade other isomers like m-xylene and p-xylene or other aromatic hydrocarbons like benzene. researchgate.netnih.gov

For this compound, the initial steps of anaerobic degradation would likely involve the stepwise reductive dechlorination of the trichloromethyl group. This process reduces the toxicity and alters the chemical properties of the molecule, potentially making the aromatic ring more amenable to subsequent degradation.

Methanogenic consortia capable of degrading aromatic hydrocarbons have shown remarkable resilience to environmental stressors. Research on a consortium that degrades toluene and o-xylene demonstrated that the degradative activity was retained even after the culture was subjected to pasteurization or a full year of starvation. researchgate.netnih.govosti.gov This robustness suggests that the key microorganisms in the consortium can form spores or enter a dormant state, allowing them to survive harsh conditions and resume activity when conditions become favorable again.

Intermediate Formation and Subsequent Reactions

Generation and Chemistry of o-Xylylene (B1219910) Intermediates

The dehalogenation of o-xylene derivatives bearing halogen atoms on the methyl groups can lead to the formation of highly reactive o-xylylene (also known as o-quinodimethane) intermediates. These intermediates are not typically isolated but are generated in situ and react immediately. For a compound like this compound, treatment with a reducing agent such as a metal or an organometallic complex could, in principle, induce reductive elimination of chlorine atoms to form a transient chlorinated o-xylylene species.

These intermediates are characterized by two exocyclic double bonds and are involved in a variety of transformations, most notably cycloaddition reactions (as a diene in Diels-Alder reactions) and polymerization. The specific reaction pathway depends on the reaction conditions and the presence of other reagents.

Polycondensation Reactions of Halogenated Xylenes (e.g., Alpha,alpha'-Dichloro-p-xylene)

Halogenated xylenes are important monomers for the synthesis of various polymers through polycondensation reactions. A prominent example is the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which are conducting polymers with applications in light-emitting diodes (LEDs) and photovoltaic devices. wikipedia.org

One common method, known as the Gilch route, involves the base-induced polymerization of α,α′-dihalo-p-xylenes. rsc.orgnih.gov In this reaction, a strong base like potassium tert-butoxide is used to dehydrohalogenate the monomer, leading to the formation of p-xylylene intermediates that subsequently polymerize. rsc.org This method can be adapted to produce a variety of PPV derivatives by using substituted xylene monomers. nih.govrsc.orgacs.org

Another important polycondensation reaction is the synthesis of polyethers. For instance, α,α′-dichloro-p-xylene can be reacted with bisphenols, such as 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A), under phase-transfer catalyzed conditions to produce high molecular weight polyethers. scispace.comresearchgate.net The reaction is typically carried out in a two-phase system (e.g., an organic solvent and an aqueous alkaline solution) with a catalyst like benzyltriethylammonium chloride. scispace.comresearchgate.net The choice of organic solvent and reaction temperature can significantly affect the molecular weight and yield of the resulting polymer. scispace.com

Table 1: Effect of Solvent System on Polyether Synthesis from α,α′-Dichloro-p-xylene and Bisphenol A Data derived from phase-transfer catalyzed polycondensation studies. scispace.com

Analytical Characterization Techniques for Halogenated Xylenes

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure of α,α,α-trichloro-o-xylene by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific, fully analyzed IR spectrum for α,α,α-trichloro-o-xylene is not widely published, its characteristic absorption bands can be predicted based on its structural components: an ortho-substituted aromatic ring, a methyl group, and a trichloromethyl group. The analysis of its parent compound, o-xylene (B151617), provides a basis for these predictions. docbrown.infochemicalbook.com Vapor phase IR spectra for α,α,α-trichloro-o-xylene are noted as available in spectral databases. nih.gov

The expected IR absorption regions for α,α,α-trichloro-o-xylene are detailed below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Characteristic of hydrogens on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 3000-2850 | From the methyl (-CH₃) group. |

| Aromatic C=C Stretch | 1600-1450 | Multiple bands are expected due to the benzene ring vibrations. docbrown.info |

| C-H Out-of-Plane Bending | ~750 | A strong band in this region is characteristic of ortho (1,2-) disubstitution on a benzene ring. |

| C-Cl Stretch | 800-600 | Stretching vibrations for the trichloromethyl (-CCl₃) group. This region may be complex. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For α,α,α-trichloro-o-xylene, the spectrum is predicted to show two main sets of signals: one for the aromatic protons and one for the methyl group protons.

Aromatic Protons: The four protons on the benzene ring would appear in the range of 7.2-7.8 ppm. Due to the ortho-substitution and the different electronic nature of the methyl and trichloromethyl groups, these protons are chemically non-equivalent and would exhibit complex splitting patterns (multiplets).

Methyl Protons: The three protons of the methyl group would appear as a singlet in the range of 2.3-2.5 ppm, shifted downfield from the typical methyl resonance of o-xylene (~2.3 ppm) due to the influence of the adjacent electron-withdrawing -CCl₃ group. bmrb.io

¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule. Due to the lack of symmetry in α,α,α-trichloro-o-xylene, all eight carbon atoms are expected to be chemically non-equivalent, which should result in eight distinct signals in the ¹³C NMR spectrum. quora.com While an experimental spectrum is not available, the chemical shifts can be predicted based on known substituent effects and data from related compounds. bmrb.iochemicalbook.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic C-CH₃ | 135-140 | Quaternary carbon attached to the methyl group. |

| Aromatic C-CCl₃ | 138-143 | Quaternary carbon attached to the trichloromethyl group. |

| Aromatic C-H | 125-132 | Four distinct signals are expected for the four aromatic CH carbons. |

| -CCl₃ | 95-105 | The carbon of the trichloromethyl group is significantly deshielded by the three chlorine atoms. |

| -CH₃ | 18-22 | The methyl carbon signal. |

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that detects nuclei with a spin quantum number I ≥ 1, such as ³⁵Cl and ³⁷Cl. du.ac.in It is exceptionally sensitive to the local electronic environment surrounding these quadrupolar nuclei. illinois.edu NQR does not require an external magnetic field, instead measuring transitions between nuclear quadrupole energy levels split by the internal electric field gradient (EFG) of the solid crystalline material. du.ac.in

For α,α,α-trichloro-o-xylene, NQR would be an ideal technique to probe the C-Cl bonds of the trichloromethyl group. In the solid state, the three chlorine atoms, while chemically identical, may occupy crystallographically inequivalent positions. This would lead to distinct NQR frequencies for each chlorine environment, providing valuable information about the crystal packing and intermolecular interactions. The ³⁵Cl NQR frequencies are directly related to the C-Cl bond's electronic character. While extremely useful, specific NQR studies on α,α,α-trichloro-o-xylene have not been reported. The application of NQR is well-established for the study of other chlorinated organic compounds. acs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It provides information about the molecular weight and the fragmentation pattern, which aids in structural elucidation. The GC-MS data for α,α,α-trichloro-o-xylene shows several key fragments. nih.gov The molecular weight of the compound is 209.5 g/mol . nih.gov

The fragmentation pattern can be interpreted as follows:

Molecular Ion ([M]⁺˙): The molecular ion peak would be expected around m/z 208, with a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl).

Loss of Chlorine ([M-Cl]⁺): The most prominent fragmentation pathway for many chlorinated compounds is the loss of a chlorine radical. This would result in an ion at m/z 173 (for ³⁵Cl loss), which is observed as the base peak. nih.gov The corresponding isotopic peak at m/z 175 (for ³⁷Cl loss) is also observed. nih.gov

Further Fragmentation: The fragment at m/z 103 likely arises from subsequent fragmentation of the [M-Cl]⁺ ion, possibly through the loss of a dichlorocarbene (B158193) (:CCl₂) unit (mass of 70 u). nih.gov

| m/z | Relative Intensity | Proposed Fragment Ion | Proposed Loss |

|---|---|---|---|

| 173 | Top Peak (Base Peak) | [C₈H₇Cl₂]⁺ | - Cl |

| 175 | 2nd Highest | [C₈H₇³⁵Cl³⁷Cl]⁺ | Isotope peak of m/z 173 |

| 103 | 3rd Highest | [C₇H₄Cl]⁺ or [C₈H₇]⁺ | - CCl₂ from [M-Cl]⁺ |

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of halogenated xylenes (B1142099), enabling their separation from complex mixtures prior to detection and quantification.

Gas chromatography is a cornerstone technique for the separation of volatile compounds like xylene isomers and their halogenated derivatives. nih.govresearchgate.net The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase of the GC column. rdd.edu.iq The choice of the stationary phase is crucial for achieving the desired separation. rdd.edu.iq

Various types of GC columns have been investigated for the separation of aromatic isomers. For example, a pillar researchgate.netarene-based stationary phase has shown high-resolution performance for xylene isomers, offering advantages over commercial columns like HP-5 and PEG-20M. nih.govresearchgate.net The specific non-covalent interactions between the analytes and the stationary phase lead to selective retention and separation. nih.govresearchgate.net Another study demonstrated the separation of all three xylene isomers using an SLB-IL60 ionic liquid column. sigmaaldrich.com Standard methods, such as ASTM D3797, provide detailed operating conditions for the GC analysis of o-xylene, including parameters like column type, temperatures, and carrier gas flow rate. kelid1.ir

Table of GC Operating Conditions for o-Xylene Analysis (based on ASTM D3797)

| Parameter | Condition | Source |

|---|---|---|

| Column | 60 m x 0.32 mm ID fused silica (B1680970) open tubular | kelid1.ir |

| Stationary Phase | Phenyl Methyl Siloxane (5% Phenyl) | kelid1.ir |

| Injector Temperature | 250 °C | kelid1.ir |

| Detector Temperature | 275 °C (Flame Ionization Detector) | kelid1.ir |

| Oven Temperature Program | 60 °C (10 min), then 2 °C/min to 140 °C (0 min) | kelid1.ir |

| Carrier Gas | Helium | kelid1.ir |

| Split Ratio | 100:1 | kelid1.ir |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including halogenated aromatics. rsc.orgbme.hu It is particularly useful for analytes that are not suitable for GC due to low volatility or thermal instability. rsc.org

HPLC methods have been developed for the quantification of various aromatic and chlorinated compounds in aqueous samples. rsc.org The separation can be optimized by adjusting operational parameters such as the mobile phase composition, flow rate, and column temperature. rsc.org For halogenated aromatic compounds, the interaction between the analyte and the stationary phase is key. For example, halogen–π interactions with carbon-based stationary materials have been investigated to enable the separation of halogenated benzenes. rsc.org

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. sielc.com A specific RP-HPLC method has been developed for the analysis of alpha,alpha,alpha-Trichloro-o-xylene. sielc.com This method utilizes a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity, and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The separation of related halogenated aromatic compounds can often be achieved on a standard C18 column, with resolution influenced by factors such as column temperature and mobile phase composition. chromforum.org

Example RP-HPLC Method for this compound

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid | sielc.com |

| Application | Analytical separation, preparative isolation of impurities | sielc.com |

High-Performance Liquid Chromatography (HPLC)

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. For halogenated xylenes, such as this compound, which may be present in complex environmental or industrial samples alongside various isomers and related compounds, the high resolving power of UPLC is particularly advantageous.

The separation of structurally similar isomers, like chlorinated xylenes or other aromatic positional isomers, is a challenging analytical task. chemicalindustryjournal.co.ukrsc.orgnih.gov UPLC technology, with its enhanced peak capacity and efficiency, can achieve baseline separation of these isomers in significantly shorter run times compared to traditional HPLC. researchgate.net The analysis of organochlorine pesticides and aromatic amines has demonstrated the utility of UPLC for compounds with similar chemical properties to halogenated xylenes. researchgate.netcoresta.org

In a typical UPLC method for a non-polar compound like this compound, a reversed-phase column, such as an ACQUITY UPLC BEH C18, is employed. researchgate.net The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous component and an organic solvent like acetonitrile or methanol. The high efficiency of UPLC columns results in sharper, narrower peaks, which leads to increased sensitivity and more accurate quantification. researchgate.net While specific UPLC applications for this compound are not extensively documented, methods developed for other organochlorine compounds can be readily adapted.

| Parameter | Condition | Rationale/Benefit |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) | Sub-2 µm particles provide high resolution and efficiency. C18 stationary phase is suitable for retaining non-polar compounds. |

| Mobile Phase A | Water with 5 mM Ammonium Acetate | Aqueous component of the reversed-phase system. Additive can aid in ionization for MS detection. |

| Mobile Phase B | Acetonitrile/Methanol (95:5, v/v) | Organic solvent to elute non-polar analytes. A mixture can optimize selectivity. |

| Flow Rate | 0.4 mL/min | Optimized for small particle columns to maintain high efficiency while minimizing run time. |

| Gradient | 50% B to 98% B over 3 minutes | Gradient elution allows for the separation of compounds with a range of polarities and reduces analysis time. |

| Column Temperature | 40 °C | Reduces mobile phase viscosity, improving efficiency and peak shape. Ensures reproducible retention times. |

| Injection Volume | 1 µL | Small injection volumes prevent column overloading and maintain sharp peaks, which is critical in UPLC. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for definitive identification and quantification at trace levels. |

Advanced Analytical Procedures and Optimization

Sample Pre-treatment and Matrix Interference Reduction

The accurate analysis of this compound, particularly at trace levels in complex matrices such as environmental samples (e.g., soil, sediment, water) or biological tissues, necessitates rigorous sample pre-treatment. The primary goals of this step are to isolate the target analyte from the sample matrix, concentrate it to a detectable level, and remove interfering compounds that can compromise the analytical results. researchgate.net

For solid samples like soil or sediment, common extraction techniques for organochlorine compounds include Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction. oup.comusgs.gov Liquid samples are typically prepared using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). gcms.cz SPE, in particular, offers advantages such as reduced solvent consumption, faster processing times, and the ability to selectively isolate analytes using different sorbent materials. researchgate.netgcms.cz

Matrix interference is a significant challenge in sensitive analytical techniques like UPLC-MS/MS. Co-extracted matrix components (e.g., lipids, humic acids) can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. researchgate.net This "matrix effect" can cause significant inaccuracies in quantification. To mitigate this, a "clean-up" step is performed after the initial extraction. This often involves adsorption chromatography using materials like silica gel, alumina, or graphitized carbon black to separate the analytes from interfering substances. oup.comgcms.cz For example, in the analysis of chlorinated benzenes in sediments, extracts are passed through a silica gel column to remove polar interferences before instrumental analysis. oup.com

Isotope Dilution and Internal Standard Quantitation

To ensure the highest degree of accuracy and precision in the quantification of this compound, advanced calibration strategies are employed. The use of an internal standard is a common practice to correct for variations in sample injection volume and instrument response. However, for complex analytical procedures involving extensive sample preparation, the internal standard cannot account for analyte losses during extraction and clean-up steps.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the quantification of trace organic compounds, including persistent organic pollutants (POPs) like halogenated hydrocarbons. nih.govduq.edutandfonline.com This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled this compound) to the sample at the very beginning of the pre-treatment process. researchgate.net Because the isotopically labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, clean-up, and analysis.

The mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass difference. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract, the concentration of the analyte in the original sample can be calculated with high accuracy, as the ratio is unaffected by sample losses. duq.edu Studies on other POPs have shown that IDMS provides more accurate and precise measurements compared to traditional calibration methods. nih.govtandfonline.com

| Parameter | Internal Standard Calibration | Isotope Dilution Mass Spectrometry (IDMS) |

|---|---|---|

| Principle | A different but structurally similar compound is added before injection to correct for instrument variability. | An isotopically labeled version of the analyte is added before extraction to correct for all procedural losses and matrix effects. duq.edu |

| Correction for Sample Loss | No. Does not account for losses during extraction and clean-up. | Yes. The labeled standard behaves identically to the native analyte throughout the entire procedure. researchgate.net |

| Correction for Matrix Effects | Partial. Can correct for some instrument-related effects but not co-eluting matrix interferences affecting ionization. | Excellent. The labeled standard co-elutes and experiences the same ionization suppression or enhancement as the native analyte. |

| Accuracy & Precision | Good, but can be compromised by variable recovery and matrix effects. | Excellent. Considered the most accurate method for trace quantitative analysis. nih.gov |

| Requirement | Mass spectrometer not strictly required (can be used with other detectors). | Requires a mass spectrometer to differentiate between native and labeled isotopes. |

| Cost/Availability of Standard | Generally lower cost and more widely available. | Higher cost due to complex synthesis of labeled compounds. May not be commercially available for all analytes. |

Optimization of Analytical Parameters for Enhanced Sensitivity

Achieving the lowest possible limits of detection for this compound requires systematic optimization of all UPLC and mass spectrometer parameters. Enhanced sensitivity is crucial for monitoring trace levels in environmental media or for assessing low-level exposure.

For the UPLC separation, parameters such as the mobile phase composition (organic solvent type, additives, pH), gradient profile, flow rate, and column temperature must be fine-tuned. labrulez.com Changes in these variables can significantly affect chromatographic peak shape and retention time, which in turn impacts sensitivity. Sharper, more symmetrical peaks result in a higher signal-to-noise ratio and thus lower detection limits.

Optimization of the mass spectrometer is equally critical, particularly the ion source, as this is where the analyte is converted into gas-phase ions for detection. For a relatively non-polar compound like this compound, ionization can be challenging. While Electrospray Ionization (ESI) is common, it may not be the most efficient technique. chromatographyonline.com Alternative methods like Atmospheric Pressure Photoionization (APPI) can offer better sensitivity for non-polar to moderately polar compounds. researchgate.netchromatographyonline.com

Regardless of the ionization technique used, key source parameters must be optimized. In an ESI source, these include the capillary voltage, nebulizer gas pressure, desolvation gas temperature and flow rate, and the physical position of the sprayer. ruthigen.comelementlabsolutions.com These parameters control the efficiency of droplet formation, desolvation, and ion generation. A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently study the effects of multiple parameters and their interactions to find the optimal conditions for maximum analyte signal.

| Parameter | Description | Impact on Sensitivity |

|---|---|---|

| Capillary Voltage | The voltage applied to the ESI capillary, which initiates the spraying process. | Too low results in poor ionization; too high can cause electrical discharge or analyte fragmentation, reducing the signal of the target ion. ruthigen.com |

| Nebulizer Gas Pressure | Controls the flow of gas that aids in forming a fine spray of droplets. | Optimizes droplet size. High pressure leads to smaller droplets and better desolvation but can cause ion suppression. ruthigen.com |

| Desolvation Temperature | The temperature of the heated gas used to evaporate solvent from the droplets. | Aids in the transition of ions from the liquid to the gas phase. Too high can cause thermal degradation of the analyte. ruthigen.com |

| Desolvation Gas Flow | The flow rate of the heated gas that aids solvent evaporation. | Higher flow rates enhance desolvation but can also reduce the analyte's residence time in the source, potentially lowering signal. |

| Cone Voltage | Voltage applied to the sampling cone, which helps to focus ions into the mass analyzer and can cause in-source fragmentation. | Must be optimized to maximize the signal of the parent ion while minimizing unwanted fragmentation. |

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemrxiv.org It is favored for its ability to accurately account for electron correlation effects, which are crucial for describing molecular properties, offering a significant improvement over methods like the Hartree-Fock (HF) approximation. chemrxiv.org These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

Molecular modeling allows for the simulation and analysis of molecular structures and their corresponding reactivity. For aromatic compounds like xylenes (B1142099), theoretical calculations can elucidate the stability and reactivity of different conformers. eurjchem.comresearchgate.net For example, DFT calculations on p-xylene (B151628) have been used to identify and analyze its eclipsed and staggered conformers, revealing differences in parameters such as optimization energy and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. eurjchem.comresearchgate.net

The reactivity of a molecule is often related to its HOMO-LUMO gap; a smaller gap typically implies higher reactivity. eurjchem.com By modeling the electronic structure of α,α,α-Trichloro-o-xylene, researchers could predict its reactivity hotspots, dipole moment, and polarizability. researchgate.net Such studies are crucial for understanding the conformational and physicochemical features that dictate chemical behavior and for predicting how the molecule might interact with other chemical species. researchgate.net While specific DFT analyses for α,α,α-Trichloro-o-xylene are not detailed in the available literature, the principles applied to related xylene isomers would provide a robust framework for its investigation.

Reaction Kinetics and Dynamics

The study of reaction kinetics and dynamics focuses on the rates of chemical reactions and the molecular-level mechanisms by which they occur. For atmospheric and combustion chemistry, understanding the oxidation of aromatic compounds like xylenes by radicals such as the hydroxyl radical (OH) is of critical importance. rsc.orgsemanticscholar.org

Table 1: Influence of Pressure on Reaction Rate Constants for o-Xylene (B151617) + OH

| Temperature Range (K) | Influence Factor on Total Rate Constants |

|---|---|

| 500–1000 | Up to 2.5 |

This interactive table summarizes the significant effect of pressure on the kinetics of the o-xylene reaction with OH radicals, as detailed in theoretical studies. rsc.orgsemanticscholar.org

To accurately model complex chemical reactions, advanced theoretical frameworks are necessary. Transition State Theory (TST) is a foundational concept that explains reaction rates by assuming a quasi-equilibrium between reactants and an activated transition state complex. wikipedia.org For more complex systems, sophisticated versions of TST are employed.

In the study of the o-xylene plus OH radical reaction, Multi-Structural Canonical Variational Transition State Theory with Small-Curvature Tunneling (MS-CVT/SCT) was utilized. rsc.orgsemanticscholar.org This advanced theory provides a more accurate description of the reaction kinetics by incorporating several critical factors. It accounts for the variational effect (locating the transition state at the point of minimum flux) and quantum mechanical tunneling, where particles can pass through an energy barrier rather than over it. rsc.orgsemanticscholar.org The use of MS-CVT/SCT, combined with methods like the system-specific quantum Rice–Ramsperger–Kassel (SS-QRRK) theory, allows for a comprehensive understanding of the reaction mechanism and its pressure dependence. rsc.orgsemanticscholar.org

Furthermore, the assumption of harmonic vibrations can break down, especially for low-frequency modes. Anharmonicity, which is the deviation of atomic vibrations from simple harmonic motion, must be considered for precise kinetic calculations. rsc.orgsemanticscholar.org In the detailed kinetic analysis of the o-xylene and OH radical reaction, the calculations explicitly included the effects of anharmonicity for both low- and high-frequency vibrational modes, ensuring the high accuracy of the computed rate constants. rsc.orgsemanticscholar.org

Thermodynamic Property Analysis of Mixtures

Understanding the thermodynamic properties of chemical mixtures is essential for process design, simulation, and optimization in the chemical industry, particularly for separation processes. nist.gov The xylenes (o-, m-, and p-xylene) and ethylbenzene (B125841) are often produced together and are difficult to separate due to their similar volatilities. nist.gov

The analysis of mixtures containing these isomers often involves measuring fundamental properties like density and viscosity at various temperatures. orientjchem.org From these experimental data, derived thermodynamic properties such as excess molar volume (VE) and excess Gibbs energy of activation of viscous flow (ΔG*E) can be calculated. orientjchem.org These excess properties provide insight into the nature and strength of molecular interactions within the mixture.

Application of Statistical Mechanical Theories (e.g., Graph Theory, Prigogine–Flory–Patterson Theory, Sanchez and Lacombe's Theories)researchgate.net

A thorough search of existing scientific literature indicates that specific theoretical and computational investigations using Graph Theory, the Prigogine–Flory–Patterson Theory, or the theories of Sanchez and Lacombe have not been conducted on α,α,α-Trichloro-o-xylene. The following sections outline the principles of these theories and discuss their potential, yet currently unrealized, application to this compound.

Graph Theory

Graph theory can be a valuable tool in chemistry for representing molecules and their interactions. In the context of α,α,α-Trichloro-o-xylene, a molecular graph could be constructed where vertices represent the atoms (carbon, hydrogen, and chlorine) and edges represent the covalent bonds. Topological indices, which are numerical descriptors derived from the molecular graph, could then be calculated. These indices are known to correlate with various physicochemical properties of molecules, such as boiling point, viscosity, and molar refraction. For instance, the Wiener index or the Randić connectivity index could be computed for α,α,α-Trichloro-o-xylene and used to predict its properties or compare them with other isomers of trichloroxylene or related compounds. Such an approach would offer insights into how the specific arrangement of the trichloromethyl group on the o-xylene scaffold influences its bulk properties.

Prigogine–Flory–Patterson Theory

The Prigogine–Flory–Patterson (PFP) theory is a well-established model used to describe the thermodynamic properties of polymer solutions and other liquid mixtures. rsc.org The theory considers three main contributions to the excess thermodynamic properties of a mixture: an interactional contribution, a free volume contribution, and an internal pressure contribution.

A hypothetical application of the PFP theory to a binary mixture containing α,α,α-Trichloro-o-xylene and another solvent (e.g., an alkane or an alcohol) would allow for the prediction and interpretation of excess molar volumes and excess enthalpies. To perform such a study, the characteristic parameters of pure α,α,α-Trichloro-o-xylene, such as its molar volume, thermal expansion coefficient, and isothermal compressibility, would first need to be determined experimentally. These parameters would then be used in the PFP equations, along with an adjustable interaction parameter, to model the behavior of its mixtures. The results could elucidate the nature and strength of intermolecular interactions between α,α,α-Trichloro-o-xylene and the other component in the mixture.

Sanchez and Lacombe's Theories

The lattice fluid theory developed by Sanchez and Lacombe provides a framework for understanding the thermodynamic properties of fluids and fluid mixtures over a wide range of temperatures and pressures. This theory is based on a lattice model that incorporates vacant sites (holes), allowing for the description of volume changes upon mixing and the influence of pressure on thermodynamic properties.

The application of Sanchez and Lacombe's theory to α,α,α-Trichloro-o-xylene would involve determining the characteristic parameters of the compound, namely the characteristic temperature, pressure, and density. These parameters can be obtained from experimental equation-of-state data (pressure-volume-temperature data). Once determined, these parameters would enable the calculation of various thermodynamic properties, such as the heat capacity, compressibility, and solubility parameters of pure α,α,α-Trichloro-o-xylene. Furthermore, the theory could be extended to model the phase behavior of mixtures containing α,α,α-Trichloro-o-xylene, such as vapor-liquid equilibria or liquid-liquid equilibria, which would be of significant interest in chemical process design and separation science.

Data Tables